molecular formula C11H12N2O B13882355 2-(3-Hydroxypyrrolidin-1-yl)benzonitrile

2-(3-Hydroxypyrrolidin-1-yl)benzonitrile

Cat. No.: B13882355
M. Wt: 188.23 g/mol
InChI Key: GARDCPUXQKHWKD-UHFFFAOYSA-N
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Description

2-(3-Hydroxypyrrolidin-1-yl)benzonitrile is an organic compound with the molecular formula C12H14N2O It is characterized by the presence of a hydroxypyrrolidine ring attached to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxypyrrolidin-1-yl)benzonitrile typically involves the reaction of 3-hydroxypyrrolidine with benzonitrile under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the hydroxypyrrolidine, followed by nucleophilic substitution with benzonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxypyrrolidin-1-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Hydroxypyrrolidin-1-yl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxypyrrolidin-1-yl)benzonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Hydroxypyrrolidin-1-yl)methylbenzonitrile
  • 4-(3-Hydroxypyrrolidin-1-yl)benzonitrile

Uniqueness

2-(3-Hydroxypyrrolidin-1-yl)benzonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both a hydroxyl group and a nitrile group allows for diverse chemical reactivity and potential biological activity .

Properties

IUPAC Name

2-(3-hydroxypyrrolidin-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c12-7-9-3-1-2-4-11(9)13-6-5-10(14)8-13/h1-4,10,14H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARDCPUXQKHWKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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